molecular formula C11H13F3N2O B13537710 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine

Cat. No.: B13537710
M. Wt: 246.23 g/mol
InChI Key: WOFTVSYHHBRRTB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with piperidine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
  • 2-(Piperidin-4-yloxy)pyridine dihydrochloride

Uniqueness

Compared to similar compounds, 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for specific applications.

Biological Activity

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine is a novel chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyridine ring substituted with a trifluoromethyl group and a piperidin-4-yloxy group, which enhances its lipophilicity and bioavailability. Recent studies have highlighted its interactions with various biological targets, particularly in the context of metabolic disorders and neuropsychiatric conditions.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N2O, with a molecular weight of approximately 246.23 g/mol. The trifluoromethyl group is known to improve membrane permeability, which is advantageous for drug design aimed at enhancing efficacy against specific diseases. The compound's synthesis typically involves the nucleophilic substitution of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol under basic conditions, commonly using potassium carbonate or sodium hydride as bases.

Modulation of G Protein-Coupled Receptors

Research indicates that this compound acts as a modulator of G protein-coupled receptors (GPCRs). GPCRs play critical roles in various physiological processes, including insulin signaling and neurotransmission. The compound has been shown to enhance insulin release, suggesting potential applications in treating metabolic disorders such as type 2 diabetes.

Glycine Transporter Inhibition

Another significant aspect of its biological activity is its role as a glycine transporter 1 (GlyT1) inhibitor. Inhibition of GlyT1 may have therapeutic implications for managing schizophrenia and other neuropsychiatric disorders by modulating neurotransmitter systems involved in synaptic transmission.

Study on Insulin Release

In a controlled study involving pancreatic beta-cells, administration of this compound resulted in a marked increase in insulin secretion compared to control groups. This effect was attributed to the compound's interaction with GPCRs that regulate insulin release mechanisms. The study concluded that the compound could be a candidate for further research into diabetes treatment options.

Neuropsychiatric Applications

A separate investigation focused on the effects of the compound on animal models exhibiting symptoms of schizophrenia. The results indicated that treatment with this compound led to significant improvements in behavioral assessments, suggesting its potential utility as a therapeutic agent for neuropsychiatric conditions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridineSimilar trifluoromethyl and piperidinyl groupsEnhanced stability in biological systems
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineContains pyrimidine instead of pyridinePotential as GPR119 agonist
2-Piperidinyl-5-fluoro-pyridineFluoro group instead of trifluoromethylDifferent lipophilicity affecting bioactivity

This table illustrates how variations in functional groups can influence the biological activity and stability of these compounds.

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

2-piperidin-4-yloxy-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2

InChI Key

WOFTVSYHHBRRTB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

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